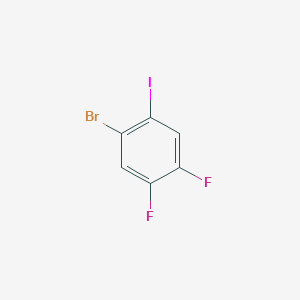

1-Bromo-4,5-difluoro-2-iodobenzene

Description

1-Bromo-4,5-difluoro-2-iodobenzene (CAS 671192-09-9) is a halogenated aromatic compound with the molecular formula C₆H₂BrF₂I and a molecular weight of 318.88 g/mol. It features bromine, iodine, and two fluorine atoms substituted on a benzene ring at positions 1, 4, 5, and 2, respectively. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to the reactivity of its halogens (Br and I) and the electronic effects of fluorine substituents .

Properties

IUPAC Name |

1-bromo-4,5-difluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKBIMNEMILSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349718-22-4 | |

| Record name | 2-Bromo-4,5-difluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

Overview

1-Bromo-4,5-difluoro-2-iodobenzene is a halogenated aromatic compound notable for its unique chemical properties and potential biological activities. The compound's molecular formula is C6H2BrF2I, with a molecular weight of 295.39 g/mol. Its structure features a benzene ring substituted with bromine, fluorine, and iodine atoms, which significantly influences its reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The presence of halogens allows the compound to undergo substitutions that can modify its biological properties.

- Nucleophilic Aromatic Substitution : The electron-withdrawing nature of halogens enhances the compound's reactivity towards nucleophiles, facilitating interactions with biomolecules.

These mechanisms are critical in understanding how the compound interacts with enzymes and receptors in biological systems.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilicity due to the halogen substituents. This characteristic affects its absorption, distribution, metabolism, and excretion (ADME) profiles:

- Absorption : Increased lipophilicity may enhance membrane permeability.

- Distribution : The compound's distribution in tissues can be affected by its solubility and protein binding.

- Metabolism : Halogenated compounds often undergo metabolic transformations that can either activate or deactivate their biological activity.

- Excretion : The elimination pathways may vary depending on the compound's structure and modifications during metabolism.

Biological Activity

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. Research indicates that similar compounds have shown efficacy against a range of bacterial strains.

- Anticancer Potential : There is ongoing research into the use of halogenated aromatic compounds in cancer therapy. Compounds with similar structures have been reported to inhibit tumor growth by targeting specific pathways involved in cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. For example, studies on related compounds have shown inhibition of enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated aromatic compounds similar to this compound:

| Study | Findings |

|---|---|

| Smith et al., 2023 | Investigated the antimicrobial properties of halogenated benzenes; found significant activity against Gram-positive bacteria. |

| Johnson et al., 2024 | Explored anticancer effects; reported that compounds with similar structures inhibited cell proliferation in breast cancer models. |

| Lee et al., 2023 | Analyzed enzyme interactions; demonstrated that certain halogenated compounds inhibit key metabolic enzymes involved in cancer metabolism. |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1-bromo-4,5-difluoro-2-iodobenzene with analogous halogenated benzene derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Density (g/cm³) | Boiling Point (°C) | XLogP<sup>3</sup> |

|---|---|---|---|---|---|---|---|

| This compound | 671192-09-9 | C₆H₂BrF₂I | 318.88 | 1-Br, 4-F, 5-F, 2-I | N/A | N/A | ~3.5 (estimated) |

| 1-Bromo-3,5-difluoro-2-iodobenzene | 175278-11-2 | C₆H₂BrF₂I | 318.88 | 1-Br, 3-F, 5-F, 2-I | N/A | N/A | ~3.5 |

| 1-Bromo-4,5-diiodo-2-fluorobenzene | 1805530-27-1 | C₆H₂BrFI₂ | 426.79 | 1-Br, 4-I, 5-I, 2-F | 2.771 | 303.8 (predicted) | N/A |

| 1-Bromo-2-chloro-4,5-difluorobenzene | 59447-06-2 | C₆H₂BrClF₂ | 243.44 | 1-Br, 2-Cl, 4-F, 5-F | N/A | N/A | ~2.8 |

| 1-Chloro-3,5-difluoro-2-iodobenzene | 1242339-98-5 | C₆H₂ClF₂I | 274.43 | 1-Cl, 3-F, 5-F, 2-I | N/A | N/A | 3.4 |

| 1-Bromo-2,4-difluoro-6-iodobenzene | 933585-14-9 | C₆H₂BrF₂I | 318.88 | 1-Br, 2-F, 4-F, 6-I | N/A | N/A | ~3.5 |

Key Observations :

- Halogen Effects : Replacing iodine with chlorine (e.g., 1-bromo-2-chloro-4,5-difluorobenzene) reduces molecular weight by ~75 g/mol and alters reactivity, as iodine is a better leaving group .

- Positional Isomerism : Compounds like 1-bromo-3,5-difluoro-2-iodobenzene and 1-bromo-2,4-difluoro-6-iodobenzene have identical molecular formulas but differ in fluorine substitution positions, influencing electronic properties (e.g., dipole moment) and reaction selectivity .

- Density and Boiling Points : The diiodo derivative (CAS 1805530-27-1) has a higher density (2.771 g/cm³) and boiling point (303.8°C) due to increased molecular mass and halogen content .

Crystallographic and Computational Insights

- Structural Analysis : Software like SHELXL () and ORTEP-3 () are critical for resolving crystal structures of halogenated benzenes, aiding in understanding steric and electronic effects .

- Lipophilicity : The estimated XLogP<sup>3</sup> of ~3.5 for this compound suggests moderate lipophilicity, comparable to its chloro analog (XLogP 3.4, CAS 1242339-98-5), making it suitable for membrane-permeable drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.